molecular formula C9H12O B14414873 3-Ethenyl-4-methylcyclohex-2-en-1-one CAS No. 84488-28-8

3-Ethenyl-4-methylcyclohex-2-en-1-one

Cat. No.: B14414873
CAS No.: 84488-28-8
M. Wt: 136.19 g/mol
InChI Key: JRVUUCDHLCLUMJ-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylanisole with appropriate reagents to introduce the ethenyl group and form the desired cyclohexene ring . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethenyl and methyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives and other functionalized compounds, depending on the specific reaction conditions .

Scientific Research Applications

3-Ethenyl-4-methylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo reactions with nucleophiles, leading to the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-4-methylcyclohex-2-en-1-one is unique due to the presence of both ethenyl and methyl groups on the cyclohexene ring.

Properties

CAS No.

84488-28-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethenyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h3,6-7H,1,4-5H2,2H3

InChI Key

JRVUUCDHLCLUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C=C1C=C

Origin of Product

United States

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